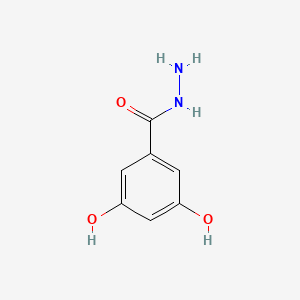

3,5-Dihydroxybenzohydrazide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,5-dihydroxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-9-7(12)4-1-5(10)3-6(11)2-4/h1-3,10-11H,8H2,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBLNCPJAVARBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342972 | |

| Record name | 3,5-Dihydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7732-32-3 | |

| Record name | 3,5-Dihydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7732-32-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Modification of 3,5 Dihydroxybenzohydrazide

Established Synthetic Routes for 3,5-Dihydroxybenzohydrazide

The most common and well-established method for synthesizing this compound is a two-step process that begins with 3,5-dihydroxybenzoic acid. This approach is favored for its reliability and use of readily available starting materials.

The synthesis begins with the Fischer esterification of 3,5-dihydroxybenzoic acid. nih.govresearchgate.net In this step, the carboxylic acid is reacted with an alcohol, typically methanol (B129727), in the presence of an acid catalyst under reflux conditions to produce the corresponding methyl ester, methyl 3,5-dihydroxybenzoate (B8624769). nih.govbiosynth.com One documented procedure involves reacting 3,5-dihydroxybenzoic acid with methanol and allowing the reaction to proceed for 8 hours to yield the methyl ester intermediate. nih.govresearchgate.net

The second step is hydrazinolysis, where the newly formed ester is treated with hydrazine (B178648) hydrate. nih.gov The nucleophilic acyl substitution reaction occurs as the hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group and the formation of this compound. A typical protocol involves dissolving the methyl 3,5-dihydroxybenzoate intermediate in absolute ethanol (B145695) and adding hydrazine hydrate, with the reaction proceeding at room temperature for approximately 16 hours. nih.gov The final product is then isolated by filtration and drying. nih.gov

The efficiency and yield of chemical syntheses are highly dependent on reaction conditions. nih.gov The optimization of these parameters is crucial for maximizing product output and purity while minimizing reaction time and waste. researchgate.net For the esterification-hydrazinolysis synthesis of this compound, several factors can be fine-tuned.

In the esterification step, the choice of acid catalyst, reaction temperature, and duration are key variables. For the subsequent hydrazinolysis, the solvent system, temperature, and molar ratio of reactants are critical. While ethanol is a commonly used solvent, other alcohols or polar aprotic solvents could be explored to potentially enhance reaction rates or improve the solubility of reactants. nih.gov Temperature control is also vital; while the reaction can proceed at room temperature, moderate heating could potentially shorten the required reaction time, though it may also increase the risk of side-product formation.

Table 1: Key Parameters for Optimization of this compound Synthesis

| Parameter | Esterification Step | Hydrazinolysis Step | Rationale for Optimization |

|---|---|---|---|

| Solvent | Methanol (as reactant and solvent) | Ethanol | Affects solubility, reaction rate, and ease of product isolation. |

| Temperature | Reflux | Room Temperature | Influences reaction kinetics; higher temperatures can speed up the reaction but may lead to impurities. |

| Reaction Time | ~8 hours nih.gov | ~16 hours nih.gov | Balancing completion of the reaction with the prevention of product degradation or side reactions. |

| Reagents | 3,5-Dihydroxybenzoic Acid, Methanol, Acid Catalyst | Methyl 3,5-dihydroxybenzoate, Hydrazine Hydrate | Stoichiometry and purity of reagents directly impact the yield and quality of the final product. |

Derivatization Strategies for this compound

The presence of the reactive hydrazide group makes this compound an ideal precursor for generating large libraries of derivative compounds. These modifications are pursued to alter the molecule's steric, electronic, and physicochemical properties.

A primary derivatization strategy involves the condensation of the hydrazide moiety with a variety of aldehydes and ketones to form Schiff bases, also known as hydrazones. nih.gov This reaction typically proceeds by mixing the this compound with the desired carbonyl compound in a solvent such as methanol or ethanol and stirring, sometimes with gentle heating, to facilitate the reaction. iucr.orgmdpi.com The reaction leads to the formation of a C=N double bond, linking the benzohydrazide (B10538) backbone to the substituent from the aldehyde or ketone. nih.gov This method allows for the introduction of a vast range of chemical functionalities onto the core structure. aminer.orgebyu.edu.tr

Researchers have synthesized numerous Schiff base derivatives of this compound by reacting it with various substituted aromatic aldehydes. mdpi.com

Table 2: Examples of Schiff Bases Derived from this compound

| Aldehyde Reactant | Resulting Schiff Base Name | Reference |

|---|---|---|

| 3-Nitrobenzaldehyde | 3,5-Dihydroxy-N'-(3-nitrobenzylidene)benzohydrazide | researchgate.net |

| 5-Chlorosalicylaldehyde | (E)-N′-(5-Chloro-2-hydroxybenzylidene)-3,5-dihydroxybenzohydrazide | nih.govnih.gov |

| 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | N′-(2-Bromo-5-hydroxy-4-methoxybenzylidene)-3,5-dihydroxybenzohydrazide | iucr.org |

Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. illinois.edunih.gov The most prominent example is the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition of an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole. pcbiochemres.comnih.gov This strategy has been employed to synthesize novel analogs of this compound. nih.govresearchgate.net

In one such application, a series of 3,5-dihydroxybenzoyl-hydrazineylidene analogs conjugated to a methoxyphenyl triazole moiety were synthesized. nih.govresearchgate.net The synthesis involved a multi-step process where a separate molecule containing an aniline (B41778) derivative was first converted to an azide. Concurrently, the this compound was modified to include a terminal alkyne. The final step involved the "clicking" of these two fragments together via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the stable triazole-linked product. nih.govresearchgate.net This modular approach allows for the efficient combination of different molecular building blocks to create complex structures. dovepress.com

Beyond Schiff base formation and click chemistry, the structural framework of this compound can be diversified through other reactions. The phenolic hydroxyl groups and the hydrazide itself offer multiple points for modification.

One reported method involves reacting this compound with various anhydrides. For example, treatment with maleic anhydride (B1165640) or 3-methylglutaric anhydride leads to the formation of new amide derivatives, expanding the chemical space of accessible compounds. helsinki.fi

Another approach to achieving structural diversity is to modify the starting material, 3,5-dihydroxybenzoic acid, prior to the hydrazinolysis step. The two hydroxyl groups on the aromatic ring can be reacted with reagents like propargyl bromide. rsc.org This reaction introduces alkyne functionalities onto the phenolic oxygens. The resulting bis(propargyloxy)benzoic acid can then be converted to its corresponding hydrazide, which now contains reactive alkyne handles for further modifications, for instance, through click chemistry. rsc.org

Hybrid Compound Synthesis Involving this compound Moieties

The molecular architecture of this compound, featuring a reactive hydrazide group (-CONHNH₂) and a resorcinol (B1680541) (3,5-dihydroxyphenyl) moiety, makes it a valuable scaffold for the synthesis of complex hybrid compounds. Molecular hybridization is a prominent strategy in medicinal chemistry that involves covalently linking two or more pharmacophoric units to create a new single molecule with potentially enhanced or synergistic biological activities. mdpi.comresearchgate.net The primary method for creating such hybrids from this compound involves the chemical modification of its terminal hydrazide group.

A prevalent and straightforward approach is the condensation reaction between the nucleophilic amino group of the hydrazide and an electrophilic carbonyl group of an aldehyde or ketone. This reaction results in the formation of a Schiff base, specifically a hydrazone, characterized by an azomethine group (-C=N-NH-C=O). derpharmachemica.comresearchgate.net This synthetic route is widely employed due to its simplicity and the vast diversity of commercially available aldehydes and ketones, allowing for the generation of large libraries of hybrid molecules. researchgate.net

A notable example is the synthesis of 3,5-dihydroxy-N'-(3-nitrobenzylidene)benzohydrazide. This compound is prepared by reacting this compound with 3-nitrobenzaldehyde. researchgate.net The reaction typically proceeds by dissolving the hydrazide and the corresponding aldehyde in a suitable solvent, such as methanol or ethanol, and stirring the mixture, often with catalytic amounts of acid, to facilitate the condensation. derpharmachemica.com The resulting hydrazone hybrid precipitates from the solution and can be purified by filtration and recrystallization.

The synthesis of hydrazone hybrids is a versatile technique demonstrated with various structurally related benzohydrazides. For instance, derivatives of 2,4-dihydroxybenzoic acid hydrazide and 3,4,5-trihydroxybenzohydrazide have been extensively used to create series of hydrazones by reacting them with a wide array of aromatic and heteroaromatic aldehydes. researchgate.netnih.gov These established procedures are directly applicable to this compound for creating new hybrid structures.

The general synthetic protocol involves the following steps:

Dissolving the this compound in a solvent like ethanol.

Adding an equimolar amount of the desired aldehyde or ketone to the solution.

The mixture is often heated under reflux for several hours to ensure the reaction goes to completion. nih.gov

Upon cooling, the solid hybrid product typically precipitates and is collected by filtration. derpharmachemica.com

This methodology allows for the incorporation of various structural motifs onto the this compound core. The properties of the resulting hybrid molecule are influenced by the nature of the substituent introduced from the carbonyl compound. For example, the incorporation of a nitro group, as in 3,5-dihydroxy-N'-(3-nitrobenzylidene)benzohydrazide, significantly modifies the electronic and steric properties of the parent molecule. researchgate.net

The table below summarizes examples of hybrid compounds synthesized from benzohydrazide precursors, illustrating the general applicability of the Schiff base formation strategy.

Table 1: Examples of Synthesized Benzohydrazide-Based Schiff Base Hybrids

| Parent Hydrazide | Aldehyde/Ketone | Resulting Hybrid Compound | Reference |

|---|---|---|---|

| This compound | 3-Nitrobenzaldehyde | 3,5-Dihydroxy-N'-(3-nitrobenzylidene)benzohydrazide | researchgate.net |

| 4-Chlorobenzohydrazide | 3,4-Dimethoxybenzaldehyde | (E)-4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide | derpharmachemica.com |

| 4-Chlorobenzohydrazide | Thiophene-2-carbaldehyde | (E)-4-Chloro-N'-(thiophene-2-ylmethylene)benzohydrazide | derpharmachemica.com |

| 2,4-Dihydroxybenzohydrazide | 2-Hydroxy-3,5-diiodobenzaldehyde | 2,4-Dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | nih.gov |

| 2,4-Dihydroxybenzohydrazide | 4-Nitrobenzaldehyde | N'-[(4-Nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | nih.gov |

| 3,4,5-Trihydroxybenzohydrazide | Various Aldehydes | 3,4,5-Trihydroxybenzohydrazones (series of 19 compounds) | researchgate.net |

Beyond simple hydrazones, the this compound moiety can be incorporated into more complex heterocyclic systems. For example, acid hydrazides are precursors for synthesizing 1,3,4-oxadiazole (B1194373) derivatives. rdd.edu.iq This typically involves a two-step process where the hydrazide is first reacted with carbon disulfide in the presence of a base like potassium hydroxide (B78521) to form a dithiocarbazate salt, which is then cyclized to the 1,3,4-oxadiazole ring. rdd.edu.iq This demonstrates that the this compound core can serve as a starting material for a variety of hybrid structures beyond Schiff bases.

Advanced Spectroscopic and Structural Characterization of 3,5 Dihydroxybenzohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3,5-Dihydroxybenzohydrazide and its derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H-NMR) spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. In the ¹H-NMR spectrum of this compound, recorded in a solvent such as DMSO-d₆, distinct signals corresponding to the different protons are observed.

The spectrum typically shows signals for the amide (-CONHH -), amine (-NH ₂), and aromatic protons. Research findings have identified the specific chemical shifts (δ) for this compound. Current time information in Bangalore, IN. For instance, a singlet at approximately 9.53 ppm is assigned to the amide proton (-NH), while the phenolic hydroxyl protons (-OH) appear as a singlet at 9.45 ppm. Current time information in Bangalore, IN. The aromatic protons on the benzene (B151609) ring produce a doublet at around 6.62 ppm and a triplet at 6.22 ppm, which correspond to the protons at the C2/C6 and C4 positions, respectively. Current time information in Bangalore, IN. The coupling pattern (doublet and triplet) is characteristic of the meta-substitution pattern of the aromatic ring.

In derivatives, such as Schiff bases formed by reacting this compound with aldehydes, new signals appear. A characteristic signal for the azomethine proton (-CH=N) is often observed in the downfield region of the spectrum, typically between 8.0 and 9.0 ppm.

Table 1: ¹H-NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| -NH (Amide) | 9.53 | Singlet | - | Current time information in Bangalore, IN. |

| -OH (Phenolic) | 9.45 | Singlet | - | Current time information in Bangalore, IN. |

| Ar-H (C2, C6) | 6.62 | Doublet | 2.2 | Current time information in Bangalore, IN. |

| Ar-H (C4) | 6.22 | Triplet | 2.2 | Current time information in Bangalore, IN. |

Spectrum recorded in DMSO-d₆ at 400 MHz.

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are often acquired with proton decoupling to simplify the signals to singlets for each unique carbon atom. ceitec.cz

For this compound, the ¹³C-NMR spectrum reveals distinct signals for the carbonyl carbon, and the aromatic carbons. The carbonyl carbon (C=O) is typically the most downfield signal, appearing in the range of 165-170 ppm. ukessays.com The aromatic carbons attached to the hydroxyl groups (C3, C5) are found at approximately 158.8 ppm in derivatives, a characteristic shift for phenols. helsinki.fi The other aromatic carbons (C1, C2, C4, C6) resonate at shifts between 106 and 135 ppm. ukessays.comhelsinki.fi Specifically, the C1 carbon (attached to the hydrazide group) is expected around 134 ppm, while the C2/C6 and C4 carbons appear at approximately 106 ppm. helsinki.fi The analysis of derivatives, such as those formed with maleic anhydride (B1165640), shows these characteristic signals of the 3,5-dihydroxyphenyl moiety clearly. helsinki.fi

Table 2: Expected ¹³C-NMR Chemical Shifts for the this compound Moiety

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C=O (Carbonyl) | 163-168 | ukessays.comhelsinki.fi |

| C3, C5 (Ar, C-OH) | ~158.8 | helsinki.fi |

| C1 (Ar, C-C=O) | ~134.8 | helsinki.fi |

| C2, C6 (Ar, CH) | ~106.1 | helsinki.fi |

| C4 (Ar, CH) | ~106.2 | helsinki.fi |

Shifts are based on data from derivatives and general spectral knowledge.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. spectrabase.com The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key vibrational bands include a broad absorption in the region of 3200-3400 cm⁻¹ due to the stretching vibrations of the O-H (hydroxyl) and N-H (amine and amide) groups. The presence of multiple peaks in this region indicates the different types of N-H and O-H bonds. A strong absorption band corresponding to the carbonyl group (C=O) stretching vibration of the hydrazide moiety is typically observed around 1650 cm⁻¹. ijarst.com Stretching vibrations for the aromatic C=C bonds appear in the 1450-1600 cm⁻¹ region. In Schiff base derivatives, a new characteristic band for the azomethine (C=N) group appears around 1620 cm⁻¹. ijarst.com

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H / Amine & Amide N-H | Stretching | 3200 - 3400 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Carbonyl C=O | Stretching | ~1650 |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of this compound and confirming its molecular formula (C₇H₈N₂O₃). High-resolution mass spectrometry can provide the exact mass, further corroborating the elemental composition.

In negative ion mode electrospray ionization (ESI-MS), the compound is often detected as the deprotonated molecule [M-H]⁻. For this compound (molecular weight 168.15 g/mol ), a high-resolution mass spectrum has shown a peak at an m/z of 167.0487, which corresponds to the [M-H]⁻ ion. Current time information in Bangalore, IN. This technique is also used to characterize derivatives, where the observed mass reflects the addition of other molecular fragments. upi.edu

Elemental Microanalysis

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. researchgate.net This analysis provides empirical formula validation and is a critical test of sample purity. For this compound (C₇H₈N₂O₃), the theoretical percentages of each element are calculated based on its molecular formula.

Experimental results from synthesized samples are then compared to these theoretical values. A close agreement between the found and calculated percentages confirms the elemental composition of the compound. Research has shown that the experimentally determined values for this compound are in excellent agreement with the calculated percentages. acs.org

Table 4: Elemental Microanalysis Data for this compound

| Element | Theoretical (%) | Found (%) | Reference |

|---|---|---|---|

| Carbon (C) | 50.00 | 50.16 | acs.org |

| Hydrogen (H) | 4.80 | 4.78 | acs.org |

| Nitrogen (N) | 16.66 | 16.61 | acs.org |

Molecular Formula: C₇H₈N₂O₃

X-ray Crystallography and Solid-State Studies

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. rsc.org This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Furthermore, numerous derivatives of this compound have been successfully crystallized and their structures determined. For example, the Schiff base derivative (E)-N′-(5-Chloro-2-hydroxybenzylidene)-3,5-dihydroxybenzohydrazide monohydrate crystallizes in the monoclinic system. researchgate.net Its structure reveals a nearly planar molecule where the dihedral angle between the two benzene rings is 8.5(2)°. researchgate.net The crystal packing is stabilized by a network of intermolecular hydrogen bonds involving the hydrazide group, hydroxyl groups, and a water molecule of crystallization. researchgate.net Another example, 3,5-dihydroxy-N'-(3-nitrobenzylidene)benzohydrazide (DNBB) methanol (B129727) solvate , also crystallizes in a monoclinic system and its structure has been fully characterized. These studies on derivatives highlight the planarity of the benzohydrazide (B10538) core and its propensity to form extensive hydrogen-bonding networks, which are crucial for the formation of stable crystal lattices.

Table 5: Crystal Data for a Derivative: (E)-N′-(5-Chloro-2-hydroxybenzylidene)-3,5-dihydroxybenzohydrazide monohydrate

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₁₄H₁₁ClN₂O₄·H₂O | researchgate.net |

| Molecular Weight | 324.71 | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 14.106 (3) | researchgate.net |

| b (Å) | 8.0090 (16) | researchgate.net |

| c (Å) | 13.127 (3) | researchgate.net |

| β (°) | 108.26 (3) | researchgate.net |

| Volume (ų) | 1408.3 (6) | researchgate.net |

Computational Chemistry and Theoretical Investigations of 3,5 Dihydroxybenzohydrazide

Density Functional Theory (DFT) Studies

Density Functional Theory is a cornerstone of modern computational chemistry, providing a framework for calculating the electronic structure of molecules. irjweb.comntnu.no This method is instrumental in predicting molecular geometries, energies, and other electronic properties. ntnu.no Studies on analogous compounds often employ DFT with functionals like B3LYP and various basis sets to achieve a balance between accuracy and computational cost. irjweb.com

Geometry Optimization and Stability Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. stackexchange.comfaccts.de This process involves systematically adjusting atomic coordinates to minimize the total energy of the structure. stackexchange.com The resulting optimized geometry provides critical information on bond lengths, bond angles, and dihedral angles. While this is a standard procedure for analyzing molecules like hydrazide derivatives, specific optimized structural parameters for 3,5-Dihydroxybenzohydrazide are not documented in the searched literature. ijarst.comresearchgate.net

Electronic Structure Analysis

The analysis of a molecule's electronic structure offers deep insights into its chemical behavior. Key components of this analysis include the examination of frontier molecular orbitals, the determination of the energy gap, dipole moment calculations, and the distribution of atomic charges.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactivity. schrodinger.com The HOMO is the highest energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor. schrodinger.com The energies and spatial distributions of these orbitals are essential for predicting how a molecule will interact with other species. For many organic molecules, DFT calculations are used to visualize these orbitals and determine their energy levels. irjweb.com

Energy Gap Determination (ELUMO-EHOMO)

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comschrodinger.com A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive. researchgate.netresearchgate.net This value is typically calculated from the energies of the frontier orbitals obtained through DFT studies. schrodinger.com

Dipole Moment Calculations

The dipole moment is a measure of the net molecular polarity, arising from the non-uniform distribution of electron density within a molecule. rnlkwc.ac.inlibretexts.org It is a vector quantity that points from the center of positive charge to the center of negative charge. libretexts.org Computational methods can predict the magnitude and orientation of the dipole moment, which influences a molecule's solubility, intermolecular interactions, and other physical properties. libretexts.org

Mulliken Atomic Charge Distribution

Mulliken population analysis is a method used to estimate the partial atomic charges on the atoms within a molecule. researchgate.netopenmx-square.org These charges provide a picture of the electron distribution and can help identify electrophilic and nucleophilic sites, offering insights into chemical reactivity. ijarst.comresearchgate.net It is important to note that Mulliken charges are known to be highly dependent on the basis set used in the calculation, and other methods like Natural Bond Orbital (NBO) analysis are often preferred for more robust charge estimations. materialsproject.org

Electrostatic Potential (ESP) Surface Analysis

The molecular electrostatic potential (MEP or ESP) surface is a valuable tool for understanding the charge distribution of a molecule and predicting its reactivity. It illustrates the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Vibrational Frequency Calculations

Vibrational frequency calculations are a cornerstone of computational chemistry, used to predict the infrared (IR) and Raman spectra of a molecule. These calculations are essential for several reasons: they allow for the characterization of stationary points on the potential energy surface as either minima (all real frequencies) or transition states (one imaginary frequency), and they enable the comparison of theoretical spectra with experimental data to confirm molecular structure. derpharmachemica.com

The process involves optimizing the molecular geometry and then computing the second derivatives of the energy with respect to the atomic coordinates, which generates a Hessian matrix. Diagonalization of this matrix yields the vibrational frequencies and their corresponding normal modes. derpharmachemica.com

For compounds structurally related to this compound, such as other hydrazones and coumarin-hydroxybenzohydrazide hybrids, theoretical vibrational frequencies are often calculated using Density Functional Theory (DFT) methods, like B3LYP, paired with basis sets such as 6-311++G(d,p). derpharmachemica.comnih.gov These theoretical values are then compared with experimental FT-IR data to assign specific vibrational modes, such as N-H, O-H, and C=O stretching frequencies. derpharmachemica.comresearchgate.net Although a specific table of calculated vibrational frequencies for this compound is not present in the surveyed literature, the established methodology in related studies underscores the importance of this analysis for structural confirmation.

Thermodynamic Parameter Computations

Thermodynamic parameters provide fundamental insights into the stability and reactivity of molecules. These values are often computed from the results of vibrational frequency calculations at a standard temperature and pressure (typically 298.15 K and 1 atm).

Entropy (S⁰)

Standard molar entropy (S⁰) is a measure of the disorder or randomness of a molecular system. It is calculated based on the translational, rotational, and vibrational contributions derived from the molecule's geometry and its calculated vibrational frequencies. nih.gov

Heat Capacity (CV⁰)

The molar heat capacity at constant volume (CV⁰) quantifies the amount of heat required to raise the temperature of one mole of a substance by one degree Kelvin at a constant volume. Like entropy, it is determined from the contributions of translational, rotational, and vibrational motions. nih.gov

Enthalpy (H⁰)

Standard molar enthalpy (H⁰) represents the total heat content of a system. Computational methods calculate the enthalpy by adding the total electronic energy, zero-point vibrational energy (ZPVE), and thermal corrections for vibrational, translational, and rotational energy. researchgate.net

While general methodologies for calculating these parameters are well-established, specific computed values for the standard entropy, heat capacity, and enthalpy of this compound are not available in the reviewed scientific literature. nih.govnist.govjust.edu.jo Studies on related compounds, such as 3,4,5-trimethoxy benzaldehyde (B42025) thiosemicarbazone, have reported such calculations, demonstrating the feasibility and utility of these computations. niscpr.res.in

Reaction Enthalpies

Reaction enthalpies are crucial for studying chemical processes, particularly in the context of antioxidant activity. For phenolic compounds like this compound, several key reaction enthalpies describe the mechanisms of free radical scavenging. These include Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). scispace.com

Bond Dissociation Enthalpy (BDE): BDE is the enthalpy change associated with the homolytic cleavage of a bond (e.g., an O-H bond) to form two radicals. It is a key descriptor for the HAT mechanism. A lower BDE value for a specific O-H bond indicates that the hydrogen atom can be more easily donated to a free radical, suggesting higher antioxidant activity via this pathway. nih.govscispace.com

Adiabatic Ionization Potential (AIP): AIP is the enthalpy change for the removal of an electron from the molecule. It is the primary parameter for the first step of the SET-PT mechanism. A lower AIP suggests a greater ease of electron donation. scispace.com

Proton Dissociation Enthalpy (PDE): PDE corresponds to the enthalpy change for the deprotonation of the radical cation. It is relevant to the second step of the SET-PT mechanism. scispace.com

Proton Affinity (PA): PA is the enthalpy change associated with the deprotonation of the neutral molecule. It describes the first step of the SPLET mechanism. Lower PA values indicate a greater propensity for proton loss. nih.govscispace.com

Electron Transfer Enthalpy (ETE): ETE is the enthalpy change for the electron donation from the deprotonated anion. It is the descriptor for the second step of the SPLET mechanism. scispace.com

Computational studies on various hydrazone antioxidants and coumarin-hydroxybenzohydrazide hybrids have calculated these parameters to elucidate their antioxidant mechanisms. nih.govscispace.com For example, in a study of coumarin-hydroxybenzohydrazide derivatives, the BDE, IP (equivalent to AIP), PDE, PA, and ETE values were computed to determine the dominant antioxidant pathway in different solvents. nih.gov However, a data table with these specific reaction enthalpy values for this compound has not been located in the existing literature.

Molecular Docking Simulations

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the binding mechanism of ligands like this compound to their protein targets.

Molecular docking studies have been pivotal in elucidating the binding modes of this compound derivatives with various enzymes, notably tyrosinase and laccase. For instance, in studies involving tyrosinase, derivatives of 3,5-dihydroxybenzoyl-hydrazineylidene were shown to fit within the enzyme's active site. researchgate.netnih.gov Similarly, research on laccase inhibitors revealed that hydrazide-hydrazone derivatives, including those synthesized from this compound, occupy hydrophobic cavities and areas of hydrophilic interactions within the enzyme's active site. nih.gov The orientation of these inhibitors is crucial, with more potent inhibitors often positioned deeper within the active center. nih.gov

In one study, a series of new analogs of 3,5-dihydroxybenzoyl-hydrazineylidene conjugated to different methoxyphenyl triazoles were synthesized and their interaction with tyrosinase was modeled. researchgate.netnih.gov The docking studies provided a visual and energetic representation of how these compounds orient themselves to interact with key residues in the enzyme's binding pocket. researchgate.netnih.gov

The binding affinity, often quantified by docking scores or inhibition constants (Ki), is a critical predictor of a compound's inhibitory potential. For derivatives of this compound, molecular docking has been used to estimate these values and identify the specific locations of interaction.

In a study on tyrosinase inhibitors, the docking scores for a series of 3,5-dihydroxybenzoyl-hydrazineylidene derivatives ranged from -7.570 to -4.157 kcal/mol, showing a positive correlation with their experimentally determined inhibitory activity. researchgate.net For laccase inhibitors, kinetic studies combined with docking simulations determined Ki values in the micromolar range. For example, a particularly potent uncompetitive inhibitor, a sterically hindered imine derivative with a 3,5-di-tert-butyl-salicylidene unit, exhibited a Ki of 17.9 µM. nih.govmdpi.com Another set of competitive inhibitors showed Ki values in the range of 24.0–26.4 µM. nih.govmdpi.com

The following table summarizes the predicted binding affinities for some derivatives of this compound against different enzymes:

| Derivative Class | Target Enzyme | Predicted Binding Affinity | Reference |

| 3,5-dihydroxybenzoyl-hydrazineylidene derivatives | Tyrosinase | Docking Scores: -4.157 to -7.570 kcal/mol | researchgate.net |

| Hydrazide-hydrazone with 3,5-di-tert-butyl-salicylidene unit | Laccase | Ki = 17.9 µM | nih.govmdpi.com |

| Slim-shaped hydrazide-hydrazones | Laccase | Ki = 24.0–26.4 µM | nih.govmdpi.com |

This table is interactive. Click on the headers to sort the data.

The stability of the ligand-enzyme complex is largely determined by a network of interactions, including hydrogen bonds and hydrophobic contacts. Computational analyses have been crucial in identifying these key interactions for this compound derivatives.

For the most potent tyrosinase inhibitor from a studied series, molecular docking revealed the formation of hydrogen bonds and hydrophobic interactions with highly conserved amino acids within the enzyme's active site. researchgate.net The methoxy (B1213986) group on the central ring of this derivative was found to be important for inducing the effective conformation for ligand-enzyme interaction. researchgate.net In the case of laccase inhibitors, both hydrophobic cavities and hydrophilic interaction areas are occupied by the compounds. nih.gov The salicylic (B10762653) aldehyde units of these derivatives are responsible for specific interactions with amino acids in the substrate cavity of the enzyme. nih.govmdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of the ligand-target complex, offering insights into its behavior and stability over time. mdpi.comresearchgate.net This method complements the static picture provided by molecular docking. nih.gov

MD simulations have been employed to further investigate the orientation and binding interactions of potent inhibitors derived from this compound. researchgate.netnih.gov For a highly effective tyrosinase inhibitor, MD simulations confirmed that the compound maintained significant interactions with essential residues within the binding site throughout the simulation period. researchgate.net This demonstrates that the binding mode predicted by docking is stable and likely to be representative of the actual interaction in a dynamic environment.

The stability of the ligand-enzyme complex is a key determinant of its inhibitory efficacy. MD simulations are used to assess this stability by analyzing parameters such as root-mean-square deviation (RMSD). researchgate.net A stable complex will typically show minimal fluctuations in its RMSD over the course of the simulation.

In the study of a potent 3,5-dihydroxybenzoyl-hydrazineylidene derivative complexed with tyrosinase, the MD simulation results indicated a stable complex during the entire simulation run. researchgate.net This stability suggests a persistent and effective binding of the inhibitor to the enzyme. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry for establishing a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. For this compound and its analogs, QSAR studies are instrumental in predicting their therapeutic potential and guiding the synthesis of new, more potent derivatives.

Development of QSAR Models for Biological Activity Prediction

The development of QSAR models for this compound derivatives involves a systematic process that begins with the compilation of a dataset of these compounds with their experimentally determined biological activities. These activities can range from antioxidant potential to enzyme inhibition. aminer.org The core principle is to quantify the chemical structure using molecular descriptors, which are numerical values representing different aspects of a molecule's physicochemical properties.

Research on hydrazone derivatives, including those based on the 3,5-dihydroxybenzoyl scaffold, has employed Density Functional Theory (DFT) to calculate various quantum chemical descriptors. scispace.com These descriptors help in understanding the structural features crucial for a specific biological activity. For instance, in the context of antioxidant activity, descriptors related to the hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms are often calculated. scispace.com

A typical QSAR model is expressed by a linear or non-linear equation:

Biological Activity = f(Descriptor 1, Descriptor 2, ... , Descriptor n)

The robustness and predictive power of a developed QSAR model are evaluated using several statistical metrics. A model with high statistical significance can then be used to predict the activity of newly designed compounds, even before they are synthesized, thereby saving time and resources. jmchemsci.comnih.gov For example, a study on novel 5-oxo-imidazoline derivatives utilized parameters such as the coefficient of determination (R²), adjusted R² (R²adj), and external validation metrics (R²ext) to validate their QSAR model for predicting anti-breast cancer activity. jmchemsci.com

Table 1: Key Molecular Descriptors in QSAR Models for Hydrazone Derivatives

| Descriptor Category | Specific Descriptor | Significance in Biological Activity Prediction |

| Thermodynamic | Bond Dissociation Enthalpy (BDE) | A lower BDE for the O-H bond suggests easier hydrogen atom donation, which is crucial for antioxidant activity via the HAT mechanism. scispace.com |

| Proton Affinity (PA) | A lower PA value indicates a higher propensity for proton donation, which is relevant for antioxidant mechanisms like Sequential Proton Loss Electron Transfer (SPLET). scispace.com | |

| Electron Transfer Enthalpy (ETE) | A lower ETE value suggests a more stable phenoxide anion, which can enhance antioxidant capacity. scispace.com | |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Higher HOMO energy often correlates with a greater ability to donate electrons, influencing antioxidant and other biological activities. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Lower LUMO energy indicates a greater ability to accept electrons, which can be important for various interaction mechanisms. | |

| HOMO-LUMO Gap | The energy gap is an indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. | |

| Topological | Molecular Connectivity Indices | These descriptors encode information about the size, branching, and overall shape of the molecule, which can influence how it fits into a biological target. |

| 3D-Descriptors | Surface Area and Volume | These descriptors relate to the steric bulk of the molecule and its potential for interaction with a receptor site. |

This table is generated based on principles of QSAR modeling and findings from studies on related hydrazone compounds. scispace.comjmchemsci.com

Ligand-Based Virtual Screening Approaches

Ligand-based virtual screening is a computational technique used to identify novel bioactive compounds from large chemical databases by comparing them to a known active ligand, referred to as the template. nih.gov This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. nih.gov For this compound, this method can be employed to discover new molecules with similar or improved biological profiles.

The process typically begins with a known active molecule, such as a potent this compound derivative identified through experimental testing. researchgate.net The structural features and chemical properties of this template molecule are then used to create a search query or a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity.

Databases containing millions of chemical compounds are then screened to find molecules that match the query's shape and pharmacophoric features. nih.govmdpi.com The identified "hits" are ranked based on a scoring function that estimates their similarity to the template. nih.gov This process significantly narrows down the number of compounds that need to be synthesized and tested in the laboratory.

In some cases, ligand-based screening is directly coupled with QSAR models. For instance, a QSAR model developed for hydrazone antioxidants can be used to screen a virtual library of new hydrazone structures. scispace.com The model predicts the antioxidant activity of these virtual compounds, allowing researchers to prioritize the synthesis of those with the highest predicted potency. scispace.comnih.gov This integration of QSAR and virtual screening creates a powerful workflow for the rational design of new therapeutic agents. nih.gov

Table 2: Conceptual Workflow for Ligand-Based Virtual Screening using a this compound Template

| Step | Action | Description | Rationale |

| 1. Template Selection | Choose a highly active this compound derivative. | The selected compound serves as the reference for the virtual screen. Its activity (e.g., tyrosinase inhibition) should be well-established. researchgate.net | The "similar property principle" states that structurally similar molecules are likely to have similar biological activities. nih.gov |

| 2. Query Generation | Create a 2D similarity query or a 3D pharmacophore model. | The query encodes key structural features: the dihydroxy-substituted phenyl ring, the hydrazide linker, and other essential groups for activity. | This model is the "bait" used to find matching compounds in a database. mdpi.com |

| 3. Database Screening | Screen large compound libraries (e.g., ZINC, PubChem). | Software compares each library compound to the query, assessing shape and chemical feature similarity. mdpi.com | This is a high-throughput computational process to filter vast chemical spaces efficiently. |

| 4. Hit Prioritization | Rank the matching compounds using a similarity score. | Compounds with higher scores are considered more likely to be active. They are selected for further analysis. | Scoring functions provide a quantitative measure of similarity to the active template, allowing for a ranked list of potential candidates. nih.gov |

| 5. Post-Screening Analysis | Perform molecular docking (if target structure is known) and ADME prediction. | The top-ranked hits are further evaluated for their binding mode and drug-like properties. jmchemsci.com | This step refines the selection, weeding out compounds with poor binding potential or unfavorable pharmacokinetic profiles. |

This table illustrates a conceptual process based on established ligand-based virtual screening methodologies. jmchemsci.comnih.govmdpi.commdpi.com

Biological Activities and Mechanisms of Action of 3,5 Dihydroxybenzohydrazide and Its Derivatives

Enzyme Inhibition Studies

The structural framework of 3,5-Dihydroxybenzohydrazide and its derivatives has been a subject of significant interest in the study of enzyme inhibition. The presence of hydroxyl and hydrazide functional groups allows for diverse interactions with enzyme active sites, leading to the modulation of their catalytic activities. Research has particularly focused on their potential to inhibit metalloenzymes, leveraging the compound's ability to coordinate with metal ions and form hydrogen bonds.

Tyrosinase Inhibition Potential

Tyrosinase (EC 1.14.18.1) is a key metalloenzyme containing a type-3 copper center that plays a crucial role in melanin (B1238610) biosynthesis and the enzymatic browning of fruits and vegetables. nih.govresearchgate.net The structural similarity of this compound to L-tyrosine, the native substrate of tyrosinase, makes it a promising scaffold for designing effective inhibitors. nih.gov The hydroxyl groups on the benzene (B151609) ring are considered a minimal structural requirement for tyrosinase inhibition. nih.gov

Derivatives of this compound, specifically 3,5-dihydroxybenzoyl-hydrazineylidene compounds, have been synthesized and evaluated for their tyrosinase inhibitory potential. nih.govresearchgate.net Studies on a series of these derivatives, where a methoxyphenyl triazole moiety was conjugated, showed varying degrees of inhibitory profiles. researchgate.netnih.gov The most potent analog in one study, which featured a 4-methoxyphenyl group, exhibited an IC₅₀ value of 55.39 ± 4.93 µM. researchgate.netnih.gov

| Compound | Substituent (R) | IC₅₀ (µM) |

|---|---|---|

| 11a | Phenyl | 90.53 |

| 11m | 4-Methoxyphenyl | 55.39 |

| Kojic Acid (Standard) | - | 16.25 |

Kinetic analysis of the most potent 3,5-dihydroxybenzoyl-hydrazineylidene derivatives has revealed a competitive mode of inhibition against tyrosinase. nih.govresearchgate.netnih.gov This mechanism implies that the inhibitor molecule directly competes with the substrate (like L-tyrosine) for binding to the active site of the enzyme. By occupying the active site, the inhibitor prevents the substrate from binding and catalysis from occurring. Molecular docking studies support this finding, showing the inhibitor binding within the enzyme's active site pocket. researchgate.netnih.gov

Tyrosinase is a copper-containing metalloenzyme, and its catalytic activity is dependent on the two copper ions within its active site. nih.govresearchgate.net A key proposed mechanism for the inhibitory action of compounds like this compound is the chelation of these copper ions. nih.govnih.gov Efficient metal chelators can coordinate with the Cu²⁺ ions, disrupting the geometry and electronic structure of the active site, thereby rendering the enzyme inactive. researchgate.net The ability of the hydrazide and dihydroxybenzoyl moieties to bind to copper ions is considered a significant contributor to the potent inhibitory activity observed in these compounds. nih.govnih.gov

In addition to metal chelation, the formation of stable hydrogen bonds between the inhibitor and amino acid residues in the enzyme's active site is crucial for effective inhibition. Molecular docking simulations of 3,5-dihydroxybenzoyl derivatives have elucidated these interactions. nih.gov The 3,5-dihydroxybenzoyl group has been shown to engage in multiple interactions, including hydrogen bonds with residues such as Glu98 and Phe292. nih.gov Furthermore, π-π stacking interactions with the aromatic rings of residues like Phe292 and His296 contribute to the stable binding of the inhibitor within the active site. nih.gov These non-covalent interactions anchor the inhibitor in a favorable orientation to block substrate access and inhibit catalysis. While residues like His85 and His244 are known to be critical in the tyrosinase active site, specific studies on this compound derivatives have highlighted interactions with other key residues that contribute to its inhibitory effect. nih.govmdpi.com

Laccase Inhibition Potential

Laccase is a multi-copper oxidase enzyme that has been studied for its role in various biological processes. While research focusing specifically on this compound is limited, studies on related hydrazide-hydrazone derivatives have demonstrated their potential as laccase inhibitors. mdpi.comepa.gov A series of hydrazide-hydrazones were screened as inhibitors of laccase from Trametes versicolor, with several derivatives exhibiting micromolar activity. mdpi.comepa.gov

Structure-activity relationship (SAR) analysis revealed that the nature and position of substituents on the aromatic rings significantly influence the inhibitory potency and mechanism. mdpi.comepa.gov For instance, certain 4-hydroxybenzhydrazide (4-HBAH) derivatives showed competitive inhibition with Kᵢ values in the micromolar range. mdpi.comepa.gov Interestingly, derivatives with bulkier substituents, such as a 3,5-di-tert-butyl-2-hydroxy-benzylidene unit, were found to act as non-competitive or uncompetitive inhibitors, suggesting they may bind to sites other than the active site. mdpi.comepa.gov

| Derivative Type | Substituent | Inhibition Type | Kᵢ (µM) |

|---|---|---|---|

| 4-HBAH derivative | 3-tert-butyl-2-hydroxy-5-methyl-benzylidene | Competitive | 26.4 |

| 3-HBAH derivative | 3-tert-butyl-2-hydroxy-5-methyl-benzylidene | Non-competitive | 32.0 |

| 4-HBAH derivative | 3,5-di-tert-butyl-2-hydroxy-benzylidene | Uncompetitive | 17.9 |

Urease Inhibition Studies (Methodological Relevance from Related Compounds)

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea and is a target for inhibitors in the context of diseases caused by Helicobacter pylori. researchgate.net While there is a lack of specific studies on this compound as a urease inhibitor, the broader class of benzohydrazide (B10538) derivatives has been extensively investigated, providing methodological relevance. researchgate.net

The standard methodology involves in vitro screening of compounds against urease, typically from Jack bean, to determine their half-maximal inhibitory concentration (IC₅₀). researchgate.netnih.gov For example, a study on various benzohydrazide derivatives reported IC₅₀ values ranging from 0.87 ± 0.31 µM to 19.0 ± 0.25 µM, with many compounds showing significantly higher potency than the standard inhibitor thiourea (IC₅₀ = 21.25 ± 0.15 µM). researchgate.net

Kinetic studies are then performed on the most active compounds to determine the mechanism of inhibition, which can be competitive, non-competitive, or mixed-type. researchgate.net To further understand the interaction at a molecular level, in silico docking studies are employed. These computational methods help to visualize the binding mode of the inhibitor within the urease active site and identify key interactions with amino acid residues and the nickel ions. researchgate.netnih.gov

| Compound Class | Example Compound | IC₅₀ (µM) | Standard (Thiourea) IC₅₀ (µM) |

|---|---|---|---|

| Benzohydrazide derivative researchgate.net | Compound 36 | 0.87 ± 0.31 | 21.25 ± 0.15 |

| Hydrazine (B178648) clubbed 1,3-thiazole proquest.com | Compound 5b | 0.44 ± 0.02 | 0.49 ± 0.01 |

| 2-nitrobenzohydrazide iaea.org | 2-nitrobenzohydrazide | 4.25 ± 0.08 | 21.00 ± 0.11 |

Alpha-Amylase and Alpha-Glucosidase Inhibition (Methodological Relevance from Related Compounds)

Alpha-amylase and alpha-glucosidase are critical enzymes in the digestive system responsible for breaking down complex carbohydrates into absorbable monosaccharides, primarily glucose. The inhibition of these enzymes is a key therapeutic strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes mellitus. By slowing carbohydrate digestion, these inhibitors can reduce the rate of glucose absorption and lower the subsequent spike in blood glucose levels.

While direct studies on this compound are limited, research on structurally related benzohydrazide and hydrazone derivatives provides significant methodological and functional insights. These studies consistently demonstrate that the hydrazide scaffold is a promising pharmacophore for α-glucosidase inhibition. The biological activity is often influenced by the nature and position of substituents on the aromatic rings.

A study on N'-Arylidene-4-hydroxybenzohydrazides revealed that the presence of hydroxyl groups is a key factor for potent inhibitory activity. For instance, a derivative featuring two hydroxyl groups on the arylidene moiety (AD-H2) exhibited superior inhibitory action against the α-glucosidase enzyme, with a half-maximal inhibitory concentration (IC50) value of 14.4 µM. This potency is significantly greater than that of acarbose, a standard drug used for this purpose, which has an IC50 value of 93.6 µM under similar conditions unjani.ac.id. This highlights the potential of dihydroxy-substituted benzohydrazides, such as this compound, as effective α-glucosidase inhibitors. Further research has corroborated that various 4-hydroxyquinolinone-hydrazones also exhibit good to moderate α-glucosidase inhibition, with IC50 values ranging from 93.5 ± 0.6 to 575.6 ± 0.4 µM, compared to acarbose (IC50 = 752.0 ± 2.0 µM) nih.gov.

The general findings for this class of compounds are summarized in the table below, illustrating the potential of hydroxylated benzohydrazide derivatives as α-glucosidase inhibitors.

| Compound | Target Enzyme | IC50 Value (µM) | Reference Compound | IC50 of Reference (µM) |

|---|---|---|---|---|

| N'-(2,4-dihydroxybenzylidene)-4-hydroxybenzohydrazide (AD-H2) | α-Glucosidase | 14.4 | Acarbose | 93.6 unjani.ac.id |

| 4-hydroxyquinolinone-hydrazone derivative (6l) | α-Glucosidase | 93.5 ± 0.6 | Acarbose | 752.0 ± 2.0 nih.gov |

| 4-hydroxyquinolinone-hydrazone derivative (6m) | α-Glucosidase | 110.6 ± 0.9 | Acarbose | 752.0 ± 2.0 nih.gov |

Antioxidant Activity

Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals—unstable molecules that the body produces as a reaction to environmental and other pressures. The antioxidant properties of phenolic compounds, including derivatives of this compound, are primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize these reactive species.

The antioxidant capacity of a compound is commonly evaluated using in vitro assays that measure its ability to scavenge stable synthetic free radicals. Two of the most widely used methods are the ABTS and DPPH assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The DPPH radical is characterized by a deep violet color in solution, and upon neutralization by an antioxidant, it is reduced to the pale yellow diphenylpicrylhydrazine. The degree of discoloration, measured spectrophotometrically, is proportional to the scavenging activity of the antioxidant compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: In this assay, the ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. This radical has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. Similar to the DPPH assay, the reduction in color is quantified to determine the antioxidant's scavenging ability. The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants.

A study on 3,5-dihydroxy-N'-(4-nitrobenzylidene)benzohydrazide, a direct derivative of the target compound, demonstrated its significant in vitro antioxidant activity. The compound was found to have an IC50 value of 48.04 μg/mL for scavenging DPPH radicals and an IC50 value of 48.59 μg/mL for scavenging ABTS radicals researchgate.net. These results indicate a potent ability to neutralize free radicals, a characteristic feature of phenolic hydrazides.

| Compound | Assay | IC50 Value |

|---|---|---|

| 3,5-dihydroxy-N'-(4-nitrobenzylidene)benzohydrazide | DPPH Radical Scavenging | 48.04 µg/mL researchgate.net |

| ABTS Radical Scavenging | 48.59 µg/mL researchgate.net |

The free radical scavenging activity of phenolic compounds like this compound can occur through several distinct mechanistic pathways. Computational and thermodynamic studies on related structures provide insight into the favorability of these pathways, which are largely governed by the compound's chemical structure and the reaction environment. The three primary mechanisms are Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET) nih.gov.

The HAT mechanism is a one-step process where the antioxidant (ArOH) directly donates a hydrogen atom to a free radical (R•), effectively neutralizing it and forming a stable phenoxyl radical (ArO•).

ArOH + R• → ArO• + RH

The feasibility of this pathway is primarily determined by the Bond Dissociation Enthalpy (BDE) of the bond being broken, in this case, the phenolic O-H bond. A lower BDE indicates a weaker bond and a greater propensity for hydrogen donation. For this compound, the two phenolic hydroxyl groups are the primary sites for HAT. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which contributes to a lower O-H BDE and makes the HAT mechanism a favorable pathway for its antioxidant action scielo.org.za.

The SET-PT mechanism is a two-step process. It begins with the transfer of a single electron from the antioxidant molecule to the free radical, forming a radical cation (ArOH•+) and an anion (R-). This is followed by the transfer of a proton from the radical cation to the anion or the surrounding solvent.

Step 1 (SET): ArOH + R• → ArOH•+ + R- Step 2 (PT): ArOH•+ → ArO• + H+

This pathway is governed by the Ionization Potential (IP) of the antioxidant, which is the energy required to remove an electron. A lower IP facilitates the initial electron transfer step. The presence of two electron-donating hydroxyl groups on the benzene ring of this compound is expected to lower its IP, thereby making the SET-PT mechanism a plausible pathway for its antioxidant activity nih.govscielo.org.za.

The SPLET mechanism is also a two-step process and is particularly favored in polar solvents. It involves the initial deprotonation of the antioxidant to form a phenoxide anion (ArO-), followed by the transfer of an electron from this anion to the free radical.

Step 1 (Proton Loss): ArOH ⇌ ArO- + H+ Step 2 (Electron Transfer): ArO- + R• → ArO• + R-

The first step is governed by the acidity of the antioxidant, described by its Proton Affinity (PA) or pKa value. The second step is governed by the Electron Transfer Enthalpy (ETE) of the resulting anion. The phenolic hydroxyl groups of this compound are acidic and can deprotonate to form anions. These phenoxide anions are significantly better electron donors than the neutral molecule, which makes the subsequent electron transfer step highly favorable. Therefore, in polar physiological environments, the SPLET mechanism is considered a very likely pathway for the antioxidant action of dihydroxy-substituted benzohydrazides nih.gov.

Thermodynamic and Quantum Chemical Insights into Antioxidative Pathways

Antimicrobial Properties

Hydrazide-hydrazones, a class of compounds to which this compound belongs, are of considerable interest in medicinal chemistry for their wide spectrum of biological activities, including antimicrobial properties.

Scientific literature extensively documents the antibacterial potential of various hydroxybenzohydrazide derivatives. For instance, derivatives of 2,4-dihydroxybenzoic acid, a structural isomer of 3,5-dihydroxybenzoic acid, have shown notable activity against Gram-positive bacteria. One particular derivative, 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide, demonstrated significant potency against a methicillin-resistant Staphylococcus aureus (MRSA) strain (ATCC 43300) with a Minimum Inhibitory Concentration (MIC) of 3.91 µg/mL. mdpi.com This activity was reported to be twice that of the reference drug nitrofurantoin. mdpi.com

While direct studies on this compound derivatives are limited in the reviewed literature, the activity of its isomers suggests that the dihydroxybenzohydrazide scaffold is a promising framework for the development of novel antibacterial agents against challenging pathogens like MRSA.

The antifungal potential of hydroxybenzoic acid derivatives and their hydrazones has also been a subject of investigation. Studies on 4-hydroxybenzoic acid-based hydrazide-hydrazones have revealed significant antifungal activity against various phytopathogenic fungi. nih.govnih.govconsensus.app For example, certain derivatives incorporating salicylic (B10762653) aldehyde moieties were effective against Sclerotinia sclerotiorum, with IC50 values as low as 0.5 to 1.8 µg/mL. nih.govconsensus.app Additionally, 3,4,5-trihydroxybenzoic acid (gallic acid) has demonstrated antifungal activity against species of medical importance.

Although direct evidence for the antifungal activity of this compound derivatives is not prevalent in the current body of literature, the established antifungal properties of closely related hydroxybenzoic acid derivatives suggest that this compound class warrants further investigation in this area.

Bacterial biofilms are a significant challenge in clinical settings as they contribute to persistent infections and increased antibiotic resistance. The ability of certain compounds to inhibit biofilm formation is a key area of antimicrobial research. Research has shown that derivatives of other dihydroxybenzoic acids can interfere with biofilm formation. For example, 2,3-dihydroxybenzoic acid, when incorporated into nanofibers, was found to decrease biofilm formation by Pseudomonas aeruginosa by approximately 75%. While specific studies on the biofilm inhibition properties of this compound were not identified in the reviewed literature, the activity of its isomers suggests a potential avenue for future research.

Anticancer and Antiproliferative Activities

The anticancer potential of hydrazide-hydrazone derivatives is an active area of research, with studies exploring their effects on various human cancer cell lines.

While direct studies on this compound are limited, research on the closely related 2,4-dihydroxybenzoic acid hydrazide-hydrazones has provided valuable data on their antiproliferative effects against a panel of human cancer cell lines. In one study, these derivatives were evaluated for their in vitro activity against human renal cell adenocarcinoma (769-P), hepatocellular carcinoma (HepG2), lung adenocarcinoma (H1563), and glioblastoma (LN-229) cell lines. mdpi.com

One of the most potent compounds identified was N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide, which exhibited a particularly low IC50 value of 0.77 µM against the LN-229 glioblastoma cell line. mdpi.com The antiproliferative activities of selected 2,4-dihydroxybenzoic acid hydrazide-hydrazone derivatives are summarized in the table below.

| Compound | 769-P (IC50, µM) | HepG2 (IC50, µM) | H1563 (IC50, µM) | LN-229 (IC50, µM) |

|---|---|---|---|---|

| N'-[(4-chlorophenyl)methylidene]-2,4-dihydroxybenzohydrazide | 3.62 | 4.11 | 4.53 | 3.12 |

| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | 1.11 | 1.08 | 1.24 | 0.77 |

Other studies have also pointed to the anticancer potential of compounds containing the 3,5-dihydroxyphenyl moiety. For instance, a series of 1,3,5-triazine-based pyrazole derivatives showed good anticancer activity against the HepG2 cell line. nih.gov Furthermore, newly synthesized 3,5-disubstituted isoxazole and 1,4-disubstituted triazole-linked tyrosol conjugates displayed significant antiproliferative activity against human glioblastoma cancer cells.

An important aspect of anticancer drug development is the selectivity of a compound for cancer cells over normal, healthy cells. The aforementioned study on 2,4-dihydroxybenzoic acid hydrazide-hydrazones also assessed the cytotoxicity of these compounds against the non-cancerous human embryonic kidney cell line (HEK-293). mdpi.com The results indicated that the tested compounds were selective against the cancer cell lines. mdpi.com

The selectivity index (SI) is a measure of this selectivity, calculated as the ratio of the IC50 value for the normal cell line to the IC50 value for the cancer cell line. A higher SI value indicates greater selectivity for cancer cells. The N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide derivative showed favorable selectivity, as detailed in the table below.

| Compound | HEK-293 (IC50, µM) | Selectivity Index (SI) vs. LN-229 |

|---|---|---|

| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | >10 | >12.99 |

This selectivity is a promising characteristic for the development of new anticancer agents with potentially fewer side effects.

Anti-Inflammatory Effects

The benzohydrazide moiety is a core component in a variety of compounds that have demonstrated anti-inflammatory properties. nih.gov Derivatives of this structure are of interest in medicinal chemistry for their potential to mitigate inflammatory responses.

While direct studies on this compound as a cyclooxygenase-2 (COX-2) inhibitor are not extensively documented, the methodological approach to evaluating this activity can be understood from research on structurally related compounds. The enzyme COX-2 is a key mediator in the inflammatory pathway, responsible for the synthesis of prostaglandins. jpp.krakow.pl Its selective inhibition is a primary goal for modern anti-inflammatory agents to avoid the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme. jpp.krakow.plthepharmajournal.com

The investigation of COX-2 inhibition by related heterocyclic compounds, such as benzoxazole and 1,4-benzoxazine derivatives, provides a relevant methodological framework. researchgate.netepa.gov In these studies, in vitro enzyme immunoassays are typically used to determine the concentration of a compound required to inhibit 50% of the enzyme's activity (IC50). For instance, various novel 1,4-benzoxazine derivatives have been synthesized and evaluated for their COX-1/COX-2 inhibitory activity, with some compounds showing potent and selective COX-2 inhibition. epa.gov Similarly, certain benzoxazole derivatives have demonstrated moderate to good COX-2 inhibition activity when compared against the standard selective inhibitor, Celecoxib. researchgate.net

These studies often involve molecular docking to predict how the compounds bind to the active site of the COX-2 enzyme. The larger and more accommodating active site of COX-2 compared to COX-1 allows for the design of selective inhibitors. jpp.krakow.plthepharmajournal.com The presence of specific structural motifs, such as biphenyl-type structures, is often explored to enhance this selectivity. epa.gov Therefore, the potential for this compound derivatives to act as COX-2 inhibitors would be investigated using similar in vitro enzymatic assays and computational docking studies to assess their potency and selectivity.

| Compound Type | Target | IC50 (µM) | Selectivity Index (SI) |

| 1,4-Benzoxazine Derivative (3e) | COX-2 | 0.57 | 242.4 |

| 1,4-Benzoxazine Derivative (3f) | COX-2 | 0.61 | 221.3 |

| 1,4-Benzoxazine Derivative (3r) | COX-2 | 0.68 | 195.5 |

| 1,4-Benzoxazine Derivative (3s) | COX-2 | 0.72 | 186.8 |

| Celecoxib (Standard) | COX-2 | 0.30 | >303 |

Data sourced from studies on related 1,4-benzoxazine derivatives to illustrate methodological relevance. epa.gov

Modulatory Effects on Physiological Systems

Beyond anti-inflammatory actions, derivatives of this compound have been investigated for their effects on other physiological systems, including smooth muscle function and cellular oxidative stress.

The impact of this compound derivatives on gastrointestinal motility has been a subject of specific investigation. A study focused on a derivative, 3,5-dihydroxy-N'-(3-nitrobenzylidene)benzohydrazide (DNBB), synthesized and characterized its effects on intestinal smooth muscle. researchgate.net Such studies are critical for understanding how these compounds might influence gut motility, either by inducing contraction or relaxation. The contractility of gastrointestinal smooth muscle is a complex process regulated by neuronal, hormonal, and myogenic signals. nih.gov Investigations into the effects of novel compounds often involve in vitro organ bath experiments using isolated sections of the intestine, such as the rat jejunum or ileum, to measure changes in the amplitude and frequency of spontaneous contractions. nih.gov For example, studies on other classes of compounds, like hydrazine derivatives, have assessed their ability to relax vascular smooth muscle, often exploring mechanisms related to guanylate cyclase activation. researchgate.net A similar methodological approach would be applied to fully characterize the effects of this compound derivatives on intestinal smooth muscle.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous pathological conditions. nih.gov The benzohydrazide scaffold is present in many compounds investigated for their antioxidant properties. nih.gov These molecules can modulate oxidative stress pathways through mechanisms such as free radical scavenging and metal chelation. nih.gov

A specific derivative, 3,5-dihydroxy-N'-(4-nitrobenzylidene)benzohydrazide, has been shown to possess good in vitro antioxidant activity. nih.gov Its capacity to scavenge various radicals was quantified using standard assays. Such antioxidant activity suggests that these compounds can interfere with the propagation of oxidative damage to key cellular components like lipids, proteins, and DNA. nih.gov The modulation of oxidative stress can occur via direct interaction with ROS or by influencing endogenous antioxidant defense systems, such as the glutathione pathway. nih.gov

| Derivative | Radical Scavenging Assay | IC50 Value |

| 3,5-dihydroxy-N'-(4-nitrobenzylidene)benzohydrazide | ABTS Radicals | 48.59 µg/mL |

| 3,5-dihydroxy-N'-(4-nitrobenzylidene)benzohydrazide | DPPH Radicals | 48.04 µg/mL |

| 3,5-dihydroxy-N'-(4-nitrobenzylidene)benzohydrazide | Hydroxyl Radicals | 1.03 mg/mL |

Data from an in vitro antioxidant activity study. nih.gov

Investigation of Cellular and Molecular Targets

To understand the mechanisms underlying the biological activities of this compound derivatives, it is essential to identify and characterize their interactions with specific cellular and molecular targets.

Molecular docking and molecular dynamics simulations are powerful computational tools used to elucidate the interactions between small molecules (ligands) and their protein targets. researchgate.net These in silico methods predict the binding conformation and affinity of a ligand within the active site of a protein, providing insights into its mechanism of action.

Several studies have employed these techniques to investigate derivatives of benzohydrazide. For example, the binding mode of a potent 3,5-dihydroxybenzoyl-hydrazineylidene derivative with the enzyme tyrosinase was explored through molecular docking. The study identified multiple key interactions, including two hydrogen bonds with specific amino acid residues (Glu98 and Phe292) and two pi-pi stacking interactions with other residues (Phe292 and His296), which stabilize the protein-ligand complex. Similarly, docking studies have been used to analyze the interactions of other benzohydrazide derivatives with targets like the androgen receptor and proteins from Mycobacterium tuberculosis. researchgate.netresearchgate.net These investigations are crucial for structure-activity relationship (SAR) studies, guiding the rational design of more potent and selective derivatives.

| Derivative | Protein Target | Key Interacting Residues | Type of Interaction |

| 3,5-dihydroxybenzoyl-hydrazineylidene analog | Tyrosinase | Glu98, Phe292 | Hydrogen Bonding |

| 3,5-dihydroxybenzoyl-hydrazineylidene analog | Tyrosinase | Phe292, His296 | Pi-Pi Stacking |

Data from a molecular docking study on a tyrosinase inhibitor.

Biochemical Pathway Modulation

The biological activities of this compound and its derivatives are underpinned by their ability to modulate specific biochemical pathways, primarily through enzyme inhibition. This section details the mechanisms by which these compounds interact with key enzymes, leading to the alteration of metabolic and signaling cascades.

Tyrosinase Inhibition

A significant area of research for this compound and its derivatives has been their potent inhibitory effects on tyrosinase, a key copper-containing enzyme in the melanin biosynthesis pathway. Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable in dermatology and cosmetics.

Mechanism of Action:

Derivatives of this compound have been shown to act as competitive inhibitors of tyrosinase. researchgate.netnih.gov This mode of inhibition suggests that these compounds bind to the active site of the enzyme, competing with the natural substrate, L-tyrosine. The 3,5-dihydroxybenzoyl moiety is structurally similar to L-tyrosine, facilitating its entry and interaction with the enzyme's active site. nih.gov